molecular formula C11H10N4 B12891242 2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole

2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole

Cat. No.: B12891242
M. Wt: 198.22 g/mol
InChI Key: OGIKTAYNZQAZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole. These types of compounds are known for their diverse biological activities and are often used as scaffolds in drug design and development .

Preparation Methods

Chemical Reactions Analysis

2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole include other pyrazole and benzimidazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)-1H-benzimidazole

InChI

InChI=1S/C11H10N4/c1-8-6-7-15(14-8)11-12-9-4-2-3-5-10(9)13-11/h2-7H,1H3,(H,12,13)

InChI Key

OGIKTAYNZQAZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.